N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}acetamide
Description
This compound features a 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline core linked via a sulfamoyl bridge to a phenylacetamide group. Its molecular formula is C₂₀H₂₁N₃O₄S (molecular weight: 399.46 g/mol). Key structural attributes include:
- A tetrahydroquinoline ring with an ethyl substituent at position 1 and a ketone at position 2.
- A sulfamoyl group (-SO₂NH-) at position 6 of the quinoline ring.
- A para-substituted phenylacetamide moiety.
Synthetic routes typically involve coupling sulfonamide intermediates with acetylated aromatic amines under basic conditions, as exemplified in related compounds .
Properties
IUPAC Name |
N-[4-[(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-3-22-18-10-7-16(12-14(18)4-11-19(22)24)21-27(25,26)17-8-5-15(6-9-17)20-13(2)23/h5-10,12,21H,3-4,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLRTLVMONYEEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with an aldehyde in the presence of a base.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Acetylation: The final step involves acetylation of the amine group using acetic anhydride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Biological Activities
Recent studies have identified several promising biological activities associated with N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}acetamide:
Antiviral Activity: Preliminary research indicates that derivatives of this compound exhibit inhibitory effects against viruses such as influenza A and Coxsackievirus B3. The mechanism involves the inhibition of viral replication by targeting specific viral enzymes.
Anti-inflammatory Effects: The compound may possess anti-inflammatory properties beneficial for treating chronic inflammation. Studies suggest it could modulate inflammatory cytokine production.
Anticancer Potential: Evidence suggests that this compound may inhibit cancer cell growth. Its structural features allow interaction with molecular targets involved in cancer proliferation pathways.
Study 1: Antiviral Efficacy
A study demonstrated that compounds with similar structural features exhibited significant antiviral activity against influenza viruses. The mechanism involved the inhibition of viral replication by targeting specific viral enzymes .
Study 2: Anti-inflammatory Mechanisms
Research focusing on anti-inflammatory properties revealed that related compounds could modulate inflammatory cytokine production in vitro. This suggests a potential pathway through which this compound may exert its effects .
Study 3: Anticancer Activity
In vitro studies have shown that derivatives of this compound can significantly inhibit the growth of various cancer cell lines. For example, compounds displaying structural similarities demonstrated percent growth inhibitions ranging from 51% to 86% against multiple cancer cell types .
Mechanism of Action
The mechanism of action of N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It may interfere with pathways such as DNA synthesis or protein synthesis, leading to its biological effects.
Comparison with Similar Compounds
Substituent Variations on the Quinoline/Tetrahydroquinoline Core
*Estimated based on formula C₁₈H₁₄N₃O₄.
Structural Insights :
- Ring System Differences: Tetrahydrofuran () and quinoxalinedione () cores introduce distinct electronic and steric profiles, altering reactivity and bioactivity.
Sulfamoyl-Linked Phenylacetamide Derivatives
Functional Group Impact :
Physicochemical and Spectroscopic Comparisons
Key Observations :
- NH Proton Shifts : All compounds show deshielded NH protons (δ ~7.7–10.3), consistent with sulfonamide or acetamide groups.
- MS Consistency : Experimental masses align with calculated values, confirming synthesis .
Biological Activity
N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O2 |
| Molecular Weight | 322.41 g/mol |
| LogP | 3.6378 |
| Polar Surface Area | 38.493 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
1. Antimicrobial Activity
Research has shown that compounds structurally related to this compound exhibit varying degrees of antimicrobial activity. A study on sulfamoyl derivatives indicated that modifications at the phenyl ring significantly influenced their effectiveness against bacterial strains such as Bacillus subtilis and Aspergillus niger .
The following table summarizes the antimicrobial activity findings:
| Compound ID | Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | Bacillus subtilis | >100 µg/mL |
| 4b | Aspergillus niger | >100 µg/mL |
| 4e | Bacillus subtilis | 25 µg/mL |
| 4f | Aspergillus niger | 50 µg/mL |
These results suggest that specific substituents on the phenyl ring enhance antimicrobial potency.
2. Anticancer Properties
Quinoline derivatives have been extensively studied for their anticancer properties. This compound may exert its effects by inhibiting key enzymes involved in cancer cell proliferation. For instance, studies have indicated that similar compounds can inhibit topoisomerase enzymes, which play a critical role in DNA replication and repair .
In vitro studies demonstrated that certain quinoline derivatives induced apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression.
3. Enzyme Inhibition
The mechanism of action for this compound involves interaction with specific enzymes. For example, it has been noted to inhibit enzymes such as carbonic anhydrase and various kinases that are crucial in metabolic pathways .
Case Studies
A notable study focused on the synthesis and evaluation of related compounds for their biological activities. The researchers synthesized a series of sulfamoyl derivatives and evaluated their enzyme inhibition capabilities against carbonic anhydrase. The results indicated that certain modifications significantly increased inhibition potency compared to standard inhibitors .
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the multi-step synthesis of N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}acetamide?
- Answer: Key steps include:
- Intermediate purification: Use column chromatography or recrystallization to isolate intermediates (e.g., sulfamoyl or tetrahydroquinoline precursors) .
- Reaction condition control: Adjust temperature (e.g., room temperature for acetyl chloride additions) and pH to minimize side reactions .
- Catalyst selection: Employ bases like Na₂CO₃ to facilitate nucleophilic substitutions or acetylations .
- Yield optimization: Monitor reaction progress via TLC and use stoichiometric excess of reactive intermediates (e.g., acetyl chloride) .
Q. How can researchers validate the structural integrity and purity of the compound post-synthesis?
- Answer: Use a combination of:
- Spectroscopic techniques: ¹H/¹³C NMR to confirm proton environments (e.g., δ 7.69 ppm for NH in acetamide groups) and IR for functional group verification (e.g., C=O at ~1680 cm⁻¹) .
- Chromatographic methods: HPLC or GC-MS to assess purity (>95% threshold) .
- Elemental analysis: Confirm molecular formula alignment with theoretical values .
Q. What in vitro assays are suitable for initial biological activity screening?
- Answer: Prioritize:
- Enzyme inhibition assays: Test against targets like kinases or proteases using fluorogenic substrates .
- Cell viability assays: Employ MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa or MCF-7) .
- Binding studies: Surface plasmon resonance (SPR) to quantify interactions with receptors or proteins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Answer:
- Systematic substitution: Modify the sulfamoyl group (e.g., fluorination at the phenyl ring) or tetrahydroquinoline core (e.g., alkyl chain length variation) to assess potency shifts .
- In silico modeling: Use molecular docking (AutoDock Vina) to predict binding affinities with targets like EGFR or COX-2 .
- Pharmacophore mapping: Identify critical hydrogen-bonding or hydrophobic interactions using software like Schrödinger .
Q. What crystallographic strategies are effective for resolving the compound’s 3D structure?
- Answer:
- Data collection: Use synchrotron radiation for high-resolution X-ray diffraction (≤1.0 Å) .
- Refinement: Apply SHELXL for small-molecule refinement, incorporating restraints for disordered regions (e.g., ethyl or acetamide groups) .
- Validation: Check geometry via PLATON and CCDC deposition for peer benchmarking .
Q. What experimental approaches are recommended for pharmacokinetic profiling?
- Answer:
- ADME studies:
- Solubility: Use shake-flask method in PBS (pH 7.4) .
- Metabolic stability: Incubate with liver microsomes and quantify metabolites via LC-MS/MS .
- In vivo models: Administer orally to rodents and measure plasma half-life using validated bioanalytical protocols .
Q. How can researchers investigate synergistic effects with existing therapeutics?
- Answer:
- Combination index (CI) assays: Use Chou-Talalay method to evaluate synergy with cisplatin or doxorubicin in cancer models .
- Transcriptomic profiling: RNA-seq to identify pathways modulated by the compound-drug combination .
- In vivo efficacy: Test in xenograft models with dual-therapy regimens, monitoring tumor volume and biomarkers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
